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Compound of Interest

Compound Name:
1-(Piperidin-4-yl)imidazolidin-2-

one hydrochloride

Cat. No.: B104589 Get Quote

Technical Support Center: 1-(Piperidin-4-
yl)imidazolidin-2-one
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address the metabolic instability of 1-(Piperidin-4-yl)imidazolidin-2-one and its

analogs.

Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic liabilities of the 1-(Piperidin-4-yl)imidazolidin-2-one

scaffold?

The primary metabolic "soft spots" for this scaffold are typically associated with the piperidine

ring. Cytochrome P450 (CYP) enzymes are often responsible for oxidative metabolism.[1][2]

Key vulnerabilities include:

Oxidation of the Piperidine Ring: Hydroxylation can occur at the carbons alpha to the

nitrogen atom (C2 and C6) or at the C4 position.

N-dealkylation: While this specific molecule has no N-alkyl group on the piperidine,

derivatives might, and this would be a likely site of metabolism.[3]
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Imidazolidinone Ring Hydrolysis: The amide bond within the imidazolidinone ring could be

susceptible to hydrolysis by amidases, although this is generally a slower process compared

to CYP-mediated oxidation.

Q2: How can I experimentally determine the metabolic stability of my compound?

The most common in vitro methods involve incubating the compound with liver fractions and

measuring its disappearance over time.[4][5]

Liver Microsomes: This assay primarily assesses Phase I metabolism, particularly by CYP

enzymes.[5] It is a good first-pass screen for oxidative metabolic liabilities.

Hepatocytes: This assay provides a more comprehensive picture of liver metabolism,

including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation)

pathways.[5][6] Discrepancies between microsomal and hepatocyte data can indicate the

involvement of non-CYP or conjugative pathways.[7]

Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of

this scaffold?

Once metabolic hotspots are identified, several strategies can be employed:[8][9]

Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., methyl, cyclopropyl)

near the metabolically labile positions to prevent enzyme access.[10]

Fluorination or Deuteration: Replacing a metabolically labile C-H bond with a stronger C-F or

C-D bond can significantly slow down metabolism at that site.[8][10]

Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its

affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.

[3][10]

Bioisosteric Replacement: Replace the piperidine ring with a more stable isostere, such as a

morpholine, piperazine, or a spirocyclic system, although this may impact potency and other

properties.[8][11]
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Guide 1: High In Vitro Clearance
Observed Problem: The compound disappears rapidly in liver microsomal or hepatocyte

stability assays, indicating high intrinsic clearance.

Potential Cause Troubleshooting Step

Highly Labile "Soft Spot"

Perform a metabolite identification (MetID) study

using LC-MS/MS to pinpoint the exact site(s) of

metabolism.[8]

Compound Instability

Run a control incubation in buffer without

cofactors (e.g., NADPH) to check for chemical

instability.[2]

High Lipophilicity

The compound may be non-specifically binding

to the plasticware or partitioning excessively into

the microsomal membranes. Measure

LogP/LogD and consider structural

modifications to reduce lipophilicity.[3]

Assay Concentration Too High

If the compound precipitates in the incubation, it

can lead to inaccurate readings. Lower the

compound concentration and ensure the organic

solvent percentage is low (<1%).[7]

Guide 2: Discrepancy Between In Vitro and In Vivo Data
Observed Problem: The compound appears stable in in vitro assays (microsomes,

hepatocytes) but shows low exposure or high clearance in vivo.
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Potential Cause Troubleshooting Step

High First-Pass Metabolism

The compound may be well-absorbed but

rapidly metabolized in the gut wall or liver before

reaching systemic circulation.[10] Consider

extrahepatic metabolism studies (e.g., intestinal

S9 fractions).[6]

Efflux Transporter Substrate

The compound may be actively pumped back

into the gut lumen by transporters like P-

glycoprotein (P-gp).[10] A bidirectional Caco-2

permeability assay can determine the efflux

ratio.[10]

Formation of Unstable Metabolites

Reactive metabolites could be forming that are

not easily detected. Conduct reactive metabolite

screening assays.

Poor Permeability/Solubility

Low oral bioavailability may be due to poor

absorption rather than metabolism. Assess

permeability (e.g., PAMPA, Caco-2) and

aqueous solubility.[10]

Data Presentation
The following table presents hypothetical but representative metabolic stability data for a series

of 1-(Piperidin-4-yl)imidazolidin-2-one analogs, illustrating the impact of structural

modifications.
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Compound ID Modification t½ in HLM (min)
Intrinsic Clearance
(μL/min/mg
protein)

Parent-01 None 15 46.2

Analog-02
Fluorine at C4 of

piperidine
45 15.4

Analog-03
Methyl group at C3 of

piperidine
62 11.2

Analog-04
Piperidine replaced

with Morpholine
> 120 < 5.8

Analog-05
Deuteration at C2/C6

of piperidine
35 19.8

HLM: Human Liver Microsomes. Data is for illustrative purposes only.

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver
Microsomes (HLM)

Prepare Solutions:

Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

HLM Suspension: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5

mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).

NADPH Stock: Prepare a 10 mM stock solution of NADPH in buffer. Keep on ice.

Incubation:

Pre-warm the HLM suspension at 37°C for 5 minutes.

Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

Mix gently.
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Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration

of 1 mM.

Time Points:

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation

mixture.

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold

acetonitrile containing an internal standard.

Sample Processing & Analysis:

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated

protein.

Transfer the supernatant to a new plate or vial for analysis.

Analyze the concentration of the remaining parent compound using a validated LC-MS/MS

method.

Data Calculation:

Plot the natural log of the percentage of the parent compound remaining versus time.

The slope of the linear regression line gives the rate constant (k).

Calculate the half-life (t½) as 0.693 / k.

Calculate intrinsic clearance (Cl_int) from the half-life and incubation parameters.

Protocol 2: Metabolite Identification (MetID) Study
Incubation:

Perform a scaled-up version of the microsomal stability assay, typically with a higher

compound concentration (e.g., 10 µM) and a longer final incubation time (e.g., 60-120

minutes) to generate sufficient quantities of metabolites.
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Sample Preparation:

Quench the reaction with ice-cold acetonitrile.

Centrifuge to remove protein.

Concentrate the supernatant under a stream of nitrogen if necessary.

LC-MS/MS Analysis:

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Acquire data in both full scan mode (to find potential metabolites) and product ion scan

mode (to fragment the parent compound and metabolites for structural elucidation).

Data Processing:

Compare the chromatograms of the t=0 sample with the incubated sample to identify new

peaks corresponding to metabolites.

Common metabolic transformations to search for include +16 Da (oxidation), +176 Da

(glucuronidation), and -14 Da (N-demethylation).

Analyze the fragmentation pattern of each metabolite and compare it to the fragmentation

of the parent drug to hypothesize the site of metabolic modification.[12]
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Caption: Workflow for addressing metabolic instability from screening to optimization.
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Piperidine Ring Metabolism (CYP450) Imidazolidinone Ring Metabolism

1-(Piperidin-4-yl)imidazolidin-2-one
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Caption: Potential metabolic pathways for 1-(Piperidin-4-yl)imidazolidin-2-one.
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Caption: Decision tree for troubleshooting high in vitro clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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